molecular formula C10H13BrFNO B13298239 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline

4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13298239
M. Wt: 262.12 g/mol
InChI Key: UIJBEMZXZNTSBZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is a halogenated aniline derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 3-position of the aromatic ring, and a branched N-(1-methoxypropan-2-yl) substituent. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity. Its synthesis typically involves nucleophilic substitution or coupling reactions, with purity levels often exceeding 95% (e.g., 97% purity for analogs in ).

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H13BrFNO/c1-7(6-14-2)13-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3

InChI Key

UIJBEMZXZNTSBZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the compound.

Scientific Research Applications

4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Halogen Positioning and Electronic Effects :

  • 4-Bromo-3-fluoro-N-(4-fluorobenzyl)aniline (H57335) : Shares bromo and fluoro substituents but differs in the N-substituent (4-fluorobenzyl vs. 1-methoxypropan-2-yl). The fluorobenzyl group enhances lipophilicity and may increase metabolic stability compared to the methoxypropan-2-yl group.
  • 3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline (CAS 1250521-69-7) : Replaces bromine with a methoxy group at position 3. The methoxy group is electron-donating, reducing the ring’s electrophilicity compared to the bromo-fluoro analog.

Table 1: Electronic Effects of Aromatic Substituents

Compound Substituents (Positions) Electron Effect Reactivity Trends
Target Compound 4-Br, 3-F Strongly electron-withdrawing High electrophilicity
4-Bromo-3-fluoro-N-(4-fluorobenzyl)aniline 4-Br, 3-F, N-4-F-benzyl Moderate electron-withdrawing Intermediate reactivity
3-Fluoro-4-methoxy analog 3-F, 4-OMe Electron-donating (OMe) Reduced electrophilicity

N-Substituent Variations

Branching and Functional Groups :

  • (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline () : Shares the methoxypropan-2-yl group but lacks halogens. Its enantiopure synthesis (>99% ee) highlights the importance of chirality in agrochemical applications (e.g., S-metolachlor precursors).

Table 2: Steric and Functional Impacts of N-Substituents

Compound N-Substituent Key Properties
Target Compound 1-Methoxypropan-2-yl Branched, ether linkage enhances solubility
Thiophen-3-ylmethyl analog Thiophene-based Aromatic, π-π interactions
4-Fluorobenzyl analog (H57335) Fluorinated benzyl High lipophilicity, metabolic resistance

Biological Activity

4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound characterized by its unique structural features, including a bromine atom, a fluorine atom, and a methoxypropan-2-yl group attached to an aniline structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogens (bromine and fluorine) is known to influence the compound's reactivity and interaction with proteins, potentially leading to significant biological effects. Research indicates that compounds with similar structures have exhibited various pharmacological activities, including:

  • Antimicrobial properties : Compounds containing halogen substituents often show enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.
  • Enzyme inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways crucial for cellular function.

Case Studies

  • Anticancer Activity : A study investigated the anticancer potential of structurally related compounds. It was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties .
  • Anti-inflammatory Effects : Research into related compounds indicated potential anti-inflammatory activities, which could be attributed to their ability to inhibit pro-inflammatory cytokines . This suggests that this compound might also play a role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of these compounds:

Compound NameStructural FeaturesNotable Biological Activity
4-Bromo-3-fluoroanilineBromine and fluorine on the aromatic ringAntimicrobial, anticancer
2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylanilineFluorine at different positionPotential enzyme inhibitor
4-Fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamideSulfonamide groupAnti-inflammatory, antimicrobial

Future Directions in Research

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Areas for future investigation include:

  • In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced biological activity and reduced toxicity.

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